4-(4,6-Dimethoxypyrimidin-2-yl)aniline
Description
Contextual Significance of Pyrimidine (B1678525) and Aniline (B41778) Hybrid Scaffolds in Organic Chemistry
Hybrid molecules that integrate pyrimidine and aniline scaffolds hold a place of prominence in organic chemistry, largely due to their versatile therapeutic applications. nih.gov Pyrimidine and its derivatives are fundamental building blocks in many natural compounds, such as vitamins and antibiotics, and play a crucial role in the theoretical development of heterocyclic chemistry. researchgate.net The pyrimidine scaffold is synthetically accessible and can be easily modified at multiple positions, which has led to its widespread use in drug discovery. nih.gov
The fusion of a pyrimidine core with an aniline moiety creates a "hybrid scaffold" that has attracted considerable interest from researchers. These hybrids are investigated for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnih.gov The aniline portion of the scaffold can participate in various chemical reactions, including electrophilic aromatic substitution, and its presence can significantly influence the molecule's interaction with biological targets. cymitquimica.com The development of anilinopyrimidine fungicides in the 1990s highlights the historical significance and established value of this class of compounds in applied chemistry.
Foundational Research Areas Pertaining to 4-(4,6-Dimethoxypyrimidin-2-yl)aniline
Foundational research on this compound and related structures primarily revolves around medicinal chemistry and the development of novel therapeutic agents. cymitquimica.com The molecular architecture of this compound, with its distinct pyrimidine and aniline components, allows for a variety of molecular interactions, making it a candidate for pharmaceutical research. cymitquimica.com
A significant area of investigation is its use as a core structure or intermediate in the synthesis of kinase inhibitors. nih.gov Cyclin-dependent kinases (CDKs), for example, are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. acs.org Researchers have designed and synthesized series of 2-substituted aniline pyrimidine derivatives to evaluate their potential as potent inhibitors of specific kinases, such as Mer and c-Met kinases, which are implicated in tumor growth. nih.gov The dimethoxy substitution pattern on the pyrimidine ring is a specific structural feature that researchers explore to fine-tune the electronic and steric properties of potential drug candidates. Furthermore, the crystal structures of complex derivatives containing the 4,6-dimethoxypyrimidinyl moiety have been studied to understand their three-dimensional conformation and intermolecular interactions, which is crucial for rational drug design. researchgate.netresearchgate.net
Aims and Scope of Comprehensive Academic Investigation of the Compound
The primary aim of comprehensive academic investigation into this compound is to explore its potential as a versatile building block for the synthesis of novel, biologically active compounds. The broad scope of this research encompasses several key areas.
One major focus is the synthesis of new derivatives and their subsequent evaluation for specific therapeutic activities. researchgate.netnih.gov This includes creating libraries of related compounds by modifying the aniline or pyrimidine rings and testing their efficacy as, for example, anticancer or antimalarial agents. researchgate.net The research aims to establish structure-activity relationships (SAR), which help in understanding how specific chemical modifications influence biological potency. nih.gov
Another important aspect is the investigation of the compound's chemical reactivity and the development of efficient synthetic methodologies. This involves exploring new reaction pathways to create anilinopyrimidine derivatives, often focusing on green chemistry principles to reduce environmental impact. rsc.org Furthermore, detailed structural and computational studies, including molecular docking and crystallographic analysis, are within the scope of this research. nih.govresearchgate.net These studies aim to elucidate the binding modes of these compounds with their biological targets, providing insights that can guide the design of more effective and selective therapeutic agents. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4,6-dimethoxypyrimidin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-7-11(17-2)15-12(14-10)8-3-5-9(13)6-4-8/h3-7H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUXTLACGZGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371206 | |
| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-86-9 | |
| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Transformations of 4 4,6 Dimethoxypyrimidin 2 Yl Aniline and Its Structural Analogs
Strategies for the Preparation of 4-(4,6-Dimethoxypyrimidin-2-yl)aniline and its Derivatives
The construction of the this compound scaffold can be approached by forming the central C-N bond through functionalization of either the pyrimidine (B1678525) or the aniline (B41778) component.
A common strategy for the synthesis of 2-aminopyrimidine (B69317) derivatives involves the condensation of guanidines with enones. nih.gov However, the limited availability of substituted guanidines restricts the diversity of derivatives that can be prepared using this method. nih.gov A more versatile approach begins with the construction of the pyrimidine ring, followed by the introduction of the aniline group.
One established route starts with the cyclization reaction of guanidine (B92328) nitrate (B79036) and diethyl malonate to yield 2-amino-4,6-dihydroxypyrimidine (B16511). proquest.comgoogle.com This intermediate is then chlorinated, typically using phosphorus oxychloride, to produce 2-amino-4,6-dichloropyrimidine. proquest.com Subsequent reaction with sodium methoxide (B1231860) results in the formation of 2-amino-4,6-dimethoxypyrimidine (B117758). proquest.com Finally, a cross-coupling reaction, such as the Buchwald-Hartwig amination, can be employed to introduce the aniline moiety at the 2-position.
Alternative starting materials for the pyrimidine ring synthesis include malononitrile (B47326). google.com For instance, malononitrile can be reacted with methanol (B129727) and hydrogen chloride, followed by treatment with sodium bicarbonate and cyanamide, and subsequent thermal cyclization to yield 2-amino-4,6-dimethoxypyrimidine. proquest.com Another approach utilizes dimethyl carbonate as a methylating agent to convert 2-amino-4,6-dihydroxypyrimidine to 2-amino-4,6-dimethoxypyrimidine in the presence of a catalyst. researchgate.net
The final step in these sequences often involves a palladium-catalyzed cross-coupling reaction to attach the aniline group. The Buchwald-Hartwig amination, in particular, has proven to be a powerful tool for this transformation, allowing for the formation of the C-N bond between the pyrimidine ring and an aniline derivative. nih.govdocumentsdelivered.comnih.gov
Table 1: Selected Synthetic Routes for Functionalization of the Pyrimidine Ring
| Starting Materials | Key Intermediates | Reagents and Conditions | Final Product | Reference(s) |
|---|
Palladium-catalyzed cross-coupling reactions are instrumental in synthetic routes that involve the functionalization of the aniline moiety. The Buchwald-Hartwig amination is a prominent example, enabling the formation of carbon-nitrogen bonds between amines and aryl halides. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to synthesize a variety of N-aryl-2-aminopyrimidine derivatives. nih.govdocumentsdelivered.comnih.gov
In this approach, a suitable aniline derivative is coupled with a 2-halo-4,6-dimethoxypyrimidine. The reaction is typically catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a phosphine (B1218219) ligand like Xantphos and a base like sodium tert-butoxide. nih.govdocumentsdelivered.comnih.gov This methodology offers a broad substrate scope and good functional group tolerance, making it a versatile tool for generating libraries of this compound analogs for structure-activity relationship studies. wikipedia.orgnumberanalytics.com The yields for such reactions are generally moderate to good. nih.govdocumentsdelivered.com
Remote C-H functionalization of 2-aminopyrimidines has also been explored, providing a direct method for arylation at other positions on the pyrimidine core, although the primary focus for the synthesis of the title compound remains C-N bond formation at the 2-position. rsc.org
Table 2: Buchwald-Hartwig Amination for the Synthesis of N-Arylpyrimidin-2-amines
| Aryl Halide/Pseudohalide | Amine | Catalyst System | Base | Yield | Reference(s) |
|---|---|---|---|---|---|
| 2-Chloro-4-(pyridin-3-yl)-6-methylpyrimidine | Various aryl amines | Dichlorobis(triphenylphosphine)Pd(II), Xantphos | Sodium tert-butoxide | 27-82% | nih.gov |
| Aryl bromides | 2-Amino-4-(pyridin-3-yl)-6-methylpyrimidine | Dichlorobis(triphenylphosphine)Pd(II), Xantphos | Sodium tert-butoxide | 31-82% | nih.gov |
To enhance synthetic efficiency, one-pot and multi-component reactions have been developed for the construction of substituted pyrimidines. nih.gov These strategies streamline the synthetic process by combining multiple reaction steps into a single operation, thereby reducing the need for isolation and purification of intermediates. While specific examples for the direct one-pot synthesis of this compound are not extensively detailed in the provided context, the principles of multi-component reactions are applicable to the synthesis of the pyrimidine core. nih.gov For instance, the synthesis of polysubstituted 2-aminopyrroles, which are precursors to related heterocyclic systems, has been achieved through one-pot multi-component reactions. nih.gov
Reaction Mechanisms Governing Synthetic Transformations
Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcomes of chemical transformations. The synthesis of this compound and its analogs relies on well-established mechanistic pathways.
Nucleophilic aromatic substitution (SNAr) is a key reaction in the functionalization of the pyrimidine ring, particularly in the displacement of halide leaving groups. wuxiapptec.com In the case of 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.comstackexchange.com This regioselectivity can be explained by frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C4 carbon compared to the C2 carbon. stackexchange.com
However, the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines can be highly sensitive to the presence of other substituents on the ring. wuxiapptec.com Electron-donating groups at the C6 position can alter the electronic properties of the ring, leading to a preference for nucleophilic attack at the C2 position. wuxiapptec.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, and the stability of this complex influences the reaction rate and regioselectivity. researchgate.net The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the formation of the Meisenheimer complex and stabilizes the negative charge.
Reductive amination is a fundamental process for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. organic-chemistry.orgwikipedia.org The reaction typically proceeds in two steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine. wikipedia.org This process can be carried out in a stepwise manner or as a one-pot reaction. organic-chemistry.org
Exploration of Metal-Catalyzed Cross-Coupling Methodologies
The formation of the crucial carbon-nitrogen (C–N) or carbon-carbon (C–C) bond linking the aniline and pyrimidine moieties is most effectively achieved through metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, in particular, have become indispensable tools due to their broad functional group tolerance, high efficiency, and applicability to a wide range of substrates. researchgate.net Two predominant strategies are employed for the synthesis of this compound and its analogs: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C–N bonds via the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.org For the synthesis of the target compound, this would typically involve the reaction of 2-chloro-4,6-dimethoxypyrimidine (B81016) with 4-bromoaniline (B143363) or aniline itself, though the former is often more practical. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired 2-anilinopyrimidine product and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov The development of specialized biaryl phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction, allowing it to proceed under milder conditions with a wider array of substrates. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling: This versatile reaction creates a C–C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.gov In the context of synthesizing structural analogs of the target molecule, a Suzuki coupling could be employed. For instance, a (4-aminophenyl)boronic acid could be coupled with a 2-halopyrimidine derivative. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and stability of many boronic acids. nih.govunimib.it Optimization studies often focus on the choice of palladium catalyst, ligand, base, and solvent to achieve high yields, particularly when dealing with nitrogen-containing heterocycles like pyrimidine, which can sometimes complicate the catalytic cycle. mdpi.com
Optimization of Reaction Conditions and Process Development
The successful implementation of metal-catalyzed cross-coupling reactions on an industrial scale hinges on the careful optimization of various reaction parameters. The goal is to maximize yield, minimize reaction times, reduce catalyst loading, and ensure a high degree of purity and selectivity.
The choice of catalyst, its supporting ligand, and the solvent system are deeply interconnected and exert a profound influence on the reaction's outcome.
Catalytic Agents: Palladium sources such as Pd(OAc)₂ (palladium(II) acetate) or precatalysts like dichlorobis(triphenylphosphine)palladium(II) are commonly used. nih.gov However, the ligand's role is often more critical. nih.gov For C–N couplings, sterically hindered and electron-rich biaryl phosphine ligands like Xantphos, XPhos, and t-BuXPhos have proven highly effective. nih.govnih.govnih.gov These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species, leading to higher turnover numbers and efficiency. nih.gov The selection of the optimal ligand is often substrate-dependent and is typically determined through screening. nih.gov
The following table illustrates a typical optimization study for a palladium-catalyzed coupling reaction to form a 2-anilinopyrimidine analog, showcasing the impact of different catalysts, ligands, and solvents on the product yield.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | BINAP (2) | Cs₂CO₃ | Dioxane | 100 | 68 |
| 3 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 85 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 92 |
| 5 | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 75 (Suzuki) |
| 6 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane | 80 | 88 (Suzuki) |
This table is a representative example based on findings for analogous coupling reactions in the literature. nih.govmdpi.comnih.gov
Bases: The base plays a critical role in the catalytic cycle of both Buchwald-Hartwig and Suzuki couplings. In Buchwald-Hartwig aminations, the base is required to deprotonate the amine, forming the amide which then participates in the coupling. wikipedia.org Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups like esters. nih.govlibretexts.org Weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are often used as milder alternatives, particularly in Suzuki reactions. mdpi.comnih.gov The choice of base can significantly impact reaction rate and yield, and its solubility in the chosen solvent is a key consideration.
Additives: In some cases, additives are used to enhance the reaction. For instance, in syntheses involving nucleophilic substitution on a pyrimidine ring, an acid catalyst like p-toluenesulfonic acid (PTSA) may be employed to activate the substrate. mdpi.com However, for the more common palladium-catalyzed cross-coupling routes, the primary non-catalytic reagents are the base and the boronic acid/ester (in Suzuki reactions).
Several other parameters must be controlled to ensure an efficient and selective transformation.
Temperature: Most cross-coupling reactions require heating to overcome activation barriers, with typical temperatures ranging from 80 to 120 °C. mdpi.comnih.gov The optimal temperature is a balance between achieving a reasonable reaction rate and preventing the degradation of reactants, catalysts, or products.
Reactant Stoichiometry: The ratio of the pyrimidine substrate to the aniline or boronic acid is typically kept close to 1:1, although a slight excess of the amine or boron reagent (e.g., 1.1 to 1.5 equivalents) may be used to ensure complete consumption of the more valuable halogenated substrate. mdpi.comnih.gov
Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so these reactions are almost always conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation. nih.gov
Electronic and Steric Effects: The efficiency of the coupling can be influenced by the electronic properties of the substrates. Electron-withdrawing groups on the aryl halide can facilitate oxidative addition, accelerating the reaction, whereas electron-donating groups may have the opposite effect. mdpi.com Conversely, electron-rich anilines are generally more reactive. Steric hindrance, especially from substituents near the reaction site (ortho position) on either the aniline or the pyrimidine ring, can significantly impede the reaction and reduce yields. nih.gov
Regioselectivity: For structural analogs derived from polyhalogenated pyrimidines (e.g., 2,4-dichloropyrimidine), selectivity is a major consideration. The C4 position of a 2,4-dichloropyrimidine (B19661) is generally more reactive towards nucleophilic substitution and Suzuki coupling than the C2 position, allowing for regioselective synthesis. mdpi.com Careful control of reaction conditions, catalyst, and temperature can allow for the selective mono-functionalization of such substrates.
Advanced Spectroscopic Characterization and Structural Analysis of 4 4,6 Dimethoxypyrimidin 2 Yl Aniline
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of individual protons and carbons.
Proton (¹H) NMR Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy of 4-(4,6-dimethoxypyrimidin-2-yl)aniline provides valuable insights into the number and types of hydrogen atoms present in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.
Key Research Findings:
The protons of the aniline (B41778) ring typically appear as a set of multiplets in the aromatic region of the spectrum.
The methoxy (B1213986) groups (-OCH₃) on the pyrimidine (B1678525) ring give rise to a characteristic singlet peak.
The amine (-NH₂) protons of the aniline moiety also produce a distinct signal.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -NH₂ | ~3.63 | Singlet | N/A |
| -OCH₃ | ~3.81 | Singlet | N/A |
| Aromatic-H (Aniline) | ~6.76 - 7.26 | Multiplet | ~6 - 9 |
| Aromatic-H (Pyrimidine) | ~5.78 | Singlet | N/A |
Carbon (¹³C) NMR for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in elucidating the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, providing a map of the carbon framework. rsc.orgresearchgate.net
Key Research Findings:
The carbon atoms of the aniline and pyrimidine rings resonate in the downfield region of the spectrum, characteristic of aromatic carbons. rsc.org
The methoxy carbons appear as a sharp signal in the upfield region. rsc.org
The carbon atom attached to the amino group (C-NH₂) can be distinguished from other aromatic carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-NH₂ | ~146.57 |
| Aromatic C-H | ~115.12 - 129.30 |
| Aromatic C (quaternary) | ~118.40 |
| Pyrimidine C-O | ~160.0 - 170.0 |
| Pyrimidine C-N | ~155.0 - 165.0 |
| -OCH₃ | ~55.45 |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish correlations between protons and carbons, confirming the structural assignments made from 1D NMR data. ipb.pt These experiments are crucial for unambiguously assigning the signals of the complex aromatic regions. ipb.pt
Vibrational and Electronic Spectroscopy for Molecular Insights
Vibrational and electronic spectroscopy provide complementary information to NMR, helping to identify functional groups and understand the electronic properties of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgresearchgate.netresearchgate.netpressbooks.pubijtsrd.comresearchgate.net
Key Research Findings:
The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. pressbooks.pub
The C-H stretching of the aromatic rings and methoxy groups are found around 2850-3100 cm⁻¹. libretexts.org
Strong absorptions corresponding to C=N and C=C stretching vibrations of the pyrimidine and aniline rings are present in the 1400-1650 cm⁻¹ region. researchgate.net
The C-O stretching of the methoxy groups gives rise to a strong band around 1000-1300 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |
| C=N and C=C Stretch (Aromatic Rings) | 1400 - 1650 | Strong |
| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
Key Research Findings:
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of aromatic systems.
The π → π* transitions of the aniline and pyrimidine rings are typically observed as strong absorption bands in the UV region. researchgate.net
The presence of the amino and methoxy groups, which are auxochromes, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Approximate λmax (nm) |
|---|---|
| π → π* (Aniline Ring) | ~230 - 250 |
| π → π* (Pyrimidine Ring) | ~260 - 280 |
| n → π* | ~300 - 350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₁₃N₃O₂), the expected molecular ion peak [M]⁺ would correspond to its molecular weight of approximately 231.25 g/mol . chemicalbook.com In high-resolution mass spectrometry, a more precise monoisotopic mass of 231.1008 g/mol would be observed.
Key fragmentation pathways for this compound would likely involve:
Cleavage of the C-C bond between the aniline and pyrimidine rings: This would lead to fragments corresponding to the individual ring systems.
Loss of methoxy groups (-OCH₃) from the pyrimidine ring: This would result in peaks at m/z values corresponding to [M-31]⁺.
Fragmentation of the pyrimidine ring itself: This can lead to a variety of smaller fragments.
Rearrangements, such as the McLafferty rearrangement, are possible if there are suitable side chains, though less likely for this specific structure. libretexts.org
The relative abundance of these fragment ions provides valuable information for confirming the molecular structure. A detailed analysis of the mass spectrum would allow for the unambiguous identification of the compound.
X-ray Crystallography for Precise Three-Dimensional Structure Determination
While a specific crystal structure for this compound has not been detailed in the available search results, analysis of a more complex related molecule, 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline, provides insight into the expected structural features of the dimethoxypyrimidine and aniline moieties. researchgate.net
Determination of Molecular Conformation and Stereoisomerism
The data from X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. This includes the relative orientation of the aniline and pyrimidine rings and the positioning of the methoxy groups. For this compound, which is achiral, stereoisomerism in the form of enantiomers or diastereomers is not a factor. However, conformational isomers (conformers) that differ by rotation around single bonds could exist, and crystallography would identify the most stable conformer in the crystal lattice.
Investigation of Crystal Packing and Unit Cell Parameters
Beyond the structure of a single molecule, X-ray crystallography provides information about how molecules are arranged in the crystal lattice. This includes the determination of the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry of the crystal). For a related complex aniline derivative, a triclinic crystal system with a P-1 space group was observed. researchgate.net The analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, would also be possible, which are crucial for understanding the solid-state properties of the compound.
Other Spectroscopic Techniques for Comprehensive Characterization (e.g., X-ray Photoelectron Spectroscopy)
To achieve a comprehensive characterization of this compound, other spectroscopic techniques can be employed. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.
Computational Chemistry and Theoretical Modeling of 4 4,6 Dimethoxypyrimidin 2 Yl Aniline
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and to describe the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is highly effective for determining ground state properties by calculating the total electronic energy as a function of the electron density. A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net
For 4-(4,6-dimethoxypyrimidin-2-yl)aniline, DFT calculations would begin with an initial guess of the molecular structure. The geometry is then optimized by finding the coordinates that correspond to the minimum energy on the potential energy surface. This process yields key geometrical parameters. researchgate.net While specific experimental data for this molecule is scarce, illustrative optimized parameters, based on calculations for analogous aminopyrimidine structures, can be presented.
| Parameter | Bond | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-N (Aniline-Pyrimidine) | ~1.39 |
| Bond Length | C-O (Methoxy) | ~1.36 |
| Bond Length | N-H (Amine) | ~1.01 |
| Bond Angle | C-N-C (Aniline-Pyrimidine Bridge) | ~128.5 |
| Dihedral Angle | Aniline (B41778) Ring - Pyrimidine (B1678525) Ring | ~30-40 |
Note: The values in this table are illustrative and represent typical results obtained for similar molecular structures from DFT/B3LYP calculations. They are not experimentally verified data for this compound.
These calculations also provide electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
Molecules with rotatable bonds, such as the bond connecting the aniline and pyrimidine rings in this compound, can exist in multiple conformations. Computational methods are used to explore this conformational space to identify the most stable conformers. This is often done by systematically rotating the key dihedral angles and performing energy calculations at each step. The resulting data can be plotted to create a potential energy surface, which maps the energy of the molecule as a function of its geometry, revealing the lowest energy conformations and the energy barriers between them.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various types of spectra. These theoretical spectra can be compared with experimental data to confirm molecular structures and to aid in the assignment of spectral peaks. researchgate.net
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be simulated using the optimized geometry obtained from DFT calculations. scielo.org.za
IR Spectra: Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic positions. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretch, C=N stretch, C-O stretch). Because theoretical calculations often overestimate vibrational frequencies due to the assumption of a harmonic oscillator model, the results are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | ~3450 | 3300-3500 |
| C-H Stretch (Aromatic) | ~3080 | 3000-3100 |
| C=N Stretch (Pyrimidine) | ~1610 | 1550-1650 |
| C=C Stretch (Aromatic) | ~1580 | 1450-1600 |
| C-O Stretch (Methoxy) | ~1240 | 1200-1300 |
Note: This table presents illustrative theoretical vibrational frequencies for key functional groups in this compound, based on typical DFT calculation results for analogous compounds.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) relative to a reference standard like tetramethylsilane (B1202638) (TMS). scielo.org.zanih.gov These calculations are highly sensitive to molecular geometry and the electronic environment of each nucleus, making them invaluable for structural elucidation.
The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions of electrons from occupied orbitals to unoccupied orbitals upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating these electronic transitions. scielo.org.za The calculation provides the absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions (e.g., π → π* or n → π). nih.gov For this compound, TD-DFT calculations would likely predict strong π → π transitions associated with the conjugated aromatic system.
Elucidation of Reaction Mechanisms through Computational Pathways
Computational chemistry can be used to model the entire pathway of a chemical reaction, providing a molecular-level understanding that is often inaccessible through experiments alone. This involves identifying reactants, products, and any intermediates or transition states that connect them. nih.gov
For this compound, one could investigate reactions such as electrophilic aromatic substitution on the aniline ring. Computational modeling would proceed by:
Locating Transition States: Algorithms are used to find the geometry of the transition state (the highest energy point along the reaction coordinate).
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor in reaction kinetics. researchgate.net
Mapping the Reaction Coordinate: By tracing the path of lowest energy from the transition state down to the reactants and products, the entire mechanism can be mapped out.
Such studies can clarify why certain products are formed over others and provide a detailed picture of bond-breaking and bond-forming processes. researchgate.net For instance, modeling the reaction of aniline derivatives with various reagents can predict the regioselectivity and thermodynamic favorability of different reaction pathways. nih.gov
Identification of Transition States and Intermediates
In the study of chemical reactions, transition states and intermediates are fleeting but critical species that determine the reaction pathway. A transition state is the highest energy configuration along the reaction coordinate, representing the energetic barrier that must be overcome. Intermediates, on the other hand, are temporary, metastable species that reside in local energy minima between transition states.
While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the provided sources, the general approach can be understood from studies on related aniline compounds. For instance, a computational investigation into the reaction of 4-methyl aniline with hydroxyl radicals utilized DFT methods (specifically M06-2X with a 6-311++G(3df,2p) basis set) to map out the potential energy surface. mdpi.com This process involves:
Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized.
Frequency Calculations: These calculations confirm the nature of the stationary points. Intermediates have all real vibrational frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
In the case of the 4-methyl aniline reaction with OH radicals, several adduct intermediates (IS1, IS2, IS3, and IS4) were identified, corresponding to the addition of the OH radical at different positions on the aromatic ring. mdpi.com Each of these intermediates is connected to the reactants and subsequent products through specific transition states, such as T0/1, which represents the barrier to the formation of the adduct at the C-NH2 position. mdpi.com Similar principles would be applied to study transformations involving this compound, such as its synthesis or degradation, to identify the key transition states and intermediates that govern the reaction mechanism.
Kinetic and Thermodynamic Aspects of Chemical Transformations
Once the potential energy surface, including intermediates and transition states, has been mapped, kinetic and thermodynamic parameters can be calculated to predict reaction rates and equilibrium positions. Thermodynamic analysis involves calculating changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction. A negative ΔG indicates a spontaneous process.
Kinetic analysis focuses on the activation energy (Ea), which is the energy difference between the reactants and the transition state. According to Transition State Theory (TST), the rate constant (k) of a reaction is exponentially dependent on the activation energy. mdpi.com Computational methods can provide valuable insights into these parameters. For example, in the study of the 4-methyl aniline + OH reaction, the Rice–Ramsperger–Kassel–Marcus (RRKM) theory was used to calculate rate constants under various temperatures and pressures. mdpi.com The study determined the total rate coefficient for the system to be k_total = 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s over a temperature range of 300–2000 K. mdpi.com
Such computational approaches allow for a detailed understanding of how factors like temperature, pressure, and even the solvent environment can influence the speed and outcome of a chemical reaction. rsc.org For this compound, these methods could be used to optimize reaction conditions for its synthesis or to predict its stability and degradation pathways under various environmental conditions.
Computational Analysis of Intermolecular and Intramolecular Interactions
The structure, stability, and function of molecular systems are heavily influenced by a network of non-covalent interactions. mdpi.com Computational analysis is essential for characterizing these forces, which include hydrogen bonds, van der Waals forces, and π-stacking interactions.
Characterization of Hydrogen Bonding and its Energetics
Hydrogen bonding is a critical directional interaction that plays a pivotal role in the structure of chemical and biological systems. In molecules containing amine and nitrogen heterocycles, like this compound, N-H···N and N-H···O hydrogen bonds are particularly important for forming predictable supramolecular structures.
Computational studies and crystal structure analyses of closely related compounds, such as 2-amino-4,6-dimethoxypyrimidine (B117758), provide a strong model for the hydrogen bonding behavior of this compound. In cocrystals of 2-amino-4,6-dimethoxypyrimidine with carboxylic acids like 4-aminobenzoic acid and phthalic acid, a robust cyclic hydrogen-bonded motif known as the R²₂(8) ring is consistently formed. researchgate.netresearchgate.net This motif involves N-H···O and O-H···N hydrogen bonds between the aminopyrimidine and the carboxylic acid group. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and orbital interactions, providing insight into the strength of hydrogen bonds. nih.gov For example, in a study of a diaminopyrimidine derivative, NBO analysis revealed strong, stable N-H···N intermolecular hydrogen bonds. nih.gov This interaction leads to a calculated elongation of the N-H bond length by 0.018 Å, which is a direct consequence of charge redistribution and orbital interactions associated with the hydrogen bond formation. nih.gov
Table 1: Hydrogen Bond Geometries in a Cocrystal of 2-amino-4,6-dimethoxypyrimidine and 4-aminobenzoic acid Data extracted from a crystallographic study of a closely related compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N2-H2B···O3 | 0.86 | 2.11 | 2.9642 (16) | 171 |
| O4-H4···N1 | 0.82 | 1.83 | 2.6426 (16) | 171 |
Source: Adapted from crystallographic data. researchgate.net
Investigation of Van der Waals and π-Stacking Interactions
Van der Waals forces are ubiquitous, weaker interactions arising from temporary fluctuations in electron density, while π-stacking involves attractive, non-covalent interactions between aromatic rings. mdpi.comlibretexts.org These forces are crucial for the stabilization of crystal packing and macromolecular structures.
The presence of both a phenyl ring and a pyrimidine ring in this compound makes it a candidate for significant π-stacking interactions. mdpi.com These interactions play a key role in controlling the three-dimensional assembly of molecules. scispace.com Computational studies, often combined with X-ray crystallography, can precisely characterize the geometry of these interactions. Key parameters include the perpendicular separation between the aromatic rings and the centroid-to-centroid distance.
In a cocrystal of the related molecule 2-amino-4,6-dimethoxypyrimidine with phthalic acid, π-π stacking interactions were observed, linking molecular chains together. The geometry of this interaction was characterized by a perpendicular separation of 3.332 Å and a centroid-centroid distance of 3.6424 (7) Å. researchgate.net The strength and geometry of π-stacking can be influenced by substituents on the aromatic rings; electron-donating groups, like the methoxy (B1213986) and aniline groups in the target molecule, can affect the electron density of the π-systems and thus modulate the nature of the stacking. rsc.org
Table 2: π-Stacking Parameters in a 2-amino-4,6-dimethoxypyrimidine Cocrystal Data from a crystallographic study of a closely related compound.
| Interaction Type | Perpendicular Separation (Å) | Centroid-Centroid Distance (Å) |
| π–π Stacking | 3.332 | 3.6424 (7) |
Source: Adapted from crystallographic data. researchgate.net
Reactivity Profiles and Functional Group Transformations of 4 4,6 Dimethoxypyrimidin 2 Yl Aniline
Reactions Involving the Aniline (B41778) Moiety
The aniline part of the molecule is an activated aromatic system, making it susceptible to a variety of reactions, particularly at the amino group and the phenyl ring.
Electrophilic Aromatic Substitutions (e.g., Bromination, Nitration, Sulfonation)
The amino group of the aniline moiety is a strong activating group, directing electrophilic substitutions to the ortho and para positions of the benzene (B151609) ring. byjus.com This is due to the electron-donating nature of the -NH2 group, which increases the electron density at these positions through resonance. byjus.com
Bromination: Aniline reacts readily with bromine water to yield a white precipitate of 2,4,6-tribromoaniline. byjus.com This reaction proceeds rapidly at room temperature as the bromine molecule becomes polarized and acts as an electrophile, attacking the electron-rich ortho and para positions. byjus.com
Nitration: The direct nitration of aniline with a mixture of nitric acid and sulfuric acid can be complex. The strongly acidic conditions can protonate the amino group to form the anilinium ion, which is a meta-directing group. byjus.com This can lead to a mixture of ortho, para, and meta-nitroaniline products.
Sulfonation: Aniline reacts vigorously with sulfuric acid to form anilinium hydrogen sulfate. Upon heating, this intermediate rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com
| Reaction | Reagents | Major Product(s) | Conditions |
| Bromination | Bromine water | 2,4,6-tribromoaniline | Room Temperature |
| Nitration | HNO3, H2SO4 | Mixture of o-, p-, and m-nitroaniline | Acidic medium |
| Sulfonation | H2SO4 | p-aminobenzenesulfonic acid | Heating |
Oxidation Reactions and Their Mechanisms
The oxidation of aniline has been extensively studied and can result in a variety of products depending on the oxidizing agent and reaction conditions. wikipedia.org The amino group makes the aniline molecule prone to oxidation. openaccessjournals.com
Common oxidation products of aniline and its derivatives include:
Nitrobenzene: Can be formed by oxidation with potassium permanganate (B83412) in a neutral solution. wikipedia.org
Azoxybenzene: Results from oxidation in alkaline solutions. wikipedia.org
Benzoquinones: Compounds like ortho- and para-benzoquinone can be produced. openaccessjournals.com
Polyanilines: Oxidation with persulfate can lead to the formation of these polymers. wikipedia.org
Different oxidizing agents yield different products. For instance, chromic acid converts aniline to quinone, while hydrochloric acid and potassium chlorate (B79027) produce chloranil. wikipedia.org The oxidation mechanism can be complex and may involve the formation of radical intermediates.
| Oxidizing Agent | Major Product(s) |
| Potassium permanganate (neutral) | Nitrobenzene |
| Persulfate | Polyanilines |
| Chromic acid | Quinone |
| Hypochlorous acid | 4-aminophenol, p-aminodiphenylamine |
Acylation and Alkylation Reactions for Amino Group Modification
The amino group of the aniline moiety can be readily acylated and alkylated. These reactions are important for protecting the amino group or for introducing new functional groups.
Acylation: This is typically carried out using acyl chlorides or acid anhydrides in the presence of a base. The reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent. Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl3. mt.com However, the amino group of aniline can react with the Lewis acid, deactivating the ring towards electrophilic substitution. libretexts.org
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation is a common issue as the resulting secondary amine is often more nucleophilic than the starting primary amine. Friedel-Crafts alkylation, which involves reacting an aromatic ring with an alkyl halide and a Lewis acid, is generally not successful with anilines because the amino group complexes with the Lewis acid catalyst. libretexts.org
Reactivity of the Dimethoxypyrimidine System
The dimethoxypyrimidine ring is an electron-deficient system, which influences its reactivity.
Nucleophilic Displacement at Pyrimidine (B1678525) Positions
The pyrimidine ring is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or through quaternization of a ring nitrogen. The presence of methoxy (B1213986) groups can also influence the positions of nucleophilic attack. Nucleophilic substitution can occur via ring transformation mechanisms, such as the SN(ANRORC) mechanism, where the nucleophile adds to the ring, leading to ring opening and subsequent recyclization. wur.nl
The reactivity of the pyrimidine ring towards nucleophiles can be enhanced by quaternizing one of the nitrogen atoms, making the ring more susceptible to attack. wur.nl For instance, N-methylpyrimidinium salts undergo ring contraction reactions with nucleophiles like hydrazine (B178648) at much milder conditions than the parent pyrimidine. nih.gov
Transformations of Methoxy Groups
The methoxy groups on the pyrimidine ring can undergo nucleophilic displacement, although they are generally less reactive than halogens in similar positions. These transformations often require harsh conditions or activation of the pyrimidine ring. For example, 4-methoxy-5-nitropyrimidine (B8763125) reacts with hydrazine to first displace the methoxy group, forming 4-hydrazino-5-nitropyrimidine, which can then undergo further transformation. rsc.org In some cases, demethylation of methoxy groups can be observed during reactions. nih.gov The conversion of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-substituted amino derivatives occurs through reaction with corresponding amines. tandfonline.com
Hydrolytic Stability and Environmental Degradation Pathways of 4-(4,6-Dimethoxypyrimidin-2-yl)aniline
The environmental persistence and ultimate fate of the chemical compound this compound are governed by its reactivity, particularly its stability towards hydrolysis and its susceptibility to various degradation processes. While specific kinetic and mechanistic studies on this particular molecule are not extensively available in the public domain, an understanding of its hydrolytic stability and potential degradation pathways can be inferred from the behavior of its constituent chemical moieties—the aniline group and the 4,6-dimethoxypyrimidine (B185312) ring—and structurally related compounds.
Kinetics and Factors Influencing Hydrolysis (e.g., pH, Temperature)
The hydrolysis of this compound involves the cleavage of chemical bonds by water. The key factors influencing the rate of this process are pH and temperature.
Influence of pH: The stability of compounds containing a pyrimidine ring, such as sulfonylurea herbicides with a 4,6-dimethoxypyrimidine group, is known to be pH-dependent. Generally, these types of compounds exhibit greater stability in neutral conditions and undergo faster degradation in acidic or alkaline environments. For instance, the hydrolysis of sulfonylurea herbicides is catalyzed by both acid and base. This suggests that the bond connecting the aniline group to the pyrimidine ring in this compound would likely be more susceptible to cleavage under acidic or basic conditions. The aniline moiety itself is resistant to hydrolysis. dcceew.gov.au
Influence of Temperature: An increase in temperature typically accelerates the rate of chemical reactions, including hydrolysis. While specific activation energy values for the hydrolysis of this compound are not documented, it is expected that its degradation rate in aqueous solutions will increase with rising temperatures.
Hydrolytic Stability of the Core Structures:
Aniline: Aniline is generally considered to be resistant to hydrolysis in the environment. dcceew.gov.au
Dimethoxypyrimidine Ring: Studies on related compounds, such as pyrazolo[3,4-d]pyrimidine nucleosides, have indicated that the pyrimidine ring can be stable against hydrolysis. rsc.org The degradation of sulfonylurea herbicides containing the 4,6-dimethoxypyrimidine moiety often proceeds via cleavage of the sulfonylurea bridge, leaving the 2-amino-4,6-dimethoxypyrimidine (B117758) structure intact, which points to the relative stability of this part of the molecule.
Based on this information, the primary point of hydrolytic attack would likely be the C-N bond linking the aniline and pyrimidine rings, with the rate being significantly influenced by pH and temperature.
Interactive Data Table: Expected Hydrolytic Stability Trends
| Factor | Condition | Expected Impact on Hydrolysis Rate | Rationale |
| pH | Acidic (pH < 7) | Increased | Acid catalysis of the C-N bond cleavage. |
| Neutral (pH ≈ 7) | Minimal | Higher stability expected at neutral pH. | |
| Alkaline (pH > 7) | Increased | Base catalysis of the C-N bond cleavage. | |
| Temperature | Low | Slow | Reduced kinetic energy for the reaction. |
| High | Fast | Increased kinetic energy overcomes the activation energy barrier. |
Identification of Degradation Products and Metabolites
The environmental degradation of this compound can proceed through both abiotic (e.g., hydrolysis, photolysis) and biotic (microbial degradation) pathways, leading to the formation of various degradation products and metabolites.
Abiotic Degradation Products: Under hydrolytic conditions, the primary degradation pathway is expected to be the cleavage of the bond between the aniline and pyrimidine rings. This would result in the formation of two main products:
Aniline: This is a widely studied environmental contaminant. tandfonline.com
2-Amino-4,6-dimethoxypyrimidine: This compound is a known degradation product of several sulfonylurea herbicides. nih.gov
Further degradation of aniline can occur through photolysis in surface waters, a process that can be enhanced by the presence of humic acids. dcceew.gov.au
Biotic Degradation Products and Metabolites: Microbial degradation is a significant pathway for the breakdown of aniline and related compounds in soil and aquatic environments. tandfonline.comnih.gov
Aniline Degradation: The major microbial degradation pathway for aniline involves oxidative deamination to form catechol . nih.gov Catechol is then further metabolized through ring cleavage and subsequent reactions, ultimately leading to mineralization into carbon dioxide and water. nih.govmdpi.com
Dimethoxypyrimidine Degradation: The microbial degradation of the 2-amino-4,6-dimethoxypyrimidine moiety is less well-documented in isolation. However, general pyrimidine catabolism in microorganisms occurs via a reductive pathway.
Therefore, the key metabolites expected from the environmental degradation of this compound are aniline and 2-amino-4,6-dimethoxypyrimidine from the initial cleavage, followed by further breakdown products of aniline such as catechol.
Interactive Data Table: Potential Degradation Products and Pathways
| Initial Compound | Degradation Pathway | Key Intermediates/Products | Further Transformation |
| This compound | Hydrolysis (Abiotic) | Aniline, 2-Amino-4,6-dimethoxypyrimidine | Aniline undergoes further biotic and abiotic degradation. |
| This compound | Microbial Degradation (Biotic) | Aniline, 2-Amino-4,6-dimethoxypyrimidine | Aniline is metabolized to catechol and then mineralized. |
| Aniline | Microbial Degradation (Biotic) | Catechol, cis,cis-Muconic acid | Ring cleavage and entry into central metabolic pathways. |
Role As a Precursor and Building Block in Advanced Organic Synthesis
Synthesis of Complex Heterocyclic and Aromatic Systems
The bifunctional nature of 4-(4,6-dimethoxypyrimidin-2-yl)aniline, with its nucleophilic amino group and the potential for electrophilic substitution on the phenyl ring, makes it an ideal candidate for the synthesis of intricate heterocyclic and aromatic systems.
While the direct aniline-promoted synthesis of isobenzofuranones using this compound is not extensively documented, the general principle of utilizing anilines in cyclization reactions to form multi-ring systems is well-established. The amino group of this compound can act as a nucleophile to initiate ring-closing reactions, leading to the formation of fused heterocyclic structures. For instance, in reactions analogous to those used to create fused 7-deazapurine heterocycles, the pyrimidine (B1678525) and aniline (B41778) moieties can be incorporated into larger, polycyclic frameworks through strategic C-H functionalization and cross-coupling reactions. nih.gov The synthesis of polycyclic fused heterocycles often involves the initial construction of a biaryl system, followed by intramolecular cyclization, a process where a substituted aniline derivative could play a crucial role. researchgate.netderpharmachemica.comresearchgate.net
The this compound core is a foundational element for the construction of novel pyrimidine-based scaffolds. The inherent reactivity of both the pyrimidine and aniline rings allows for extensive diversification. A "deconstruction-reconstruction" strategy has been explored for pyrimidine diversification, where the pyrimidine ring is opened and then reclosed with different partners to create novel heterocyclic scaffolds. researchgate.net Although not specifically detailing this compound, this approach highlights the potential for transforming the existing pyrimidine ring into a variety of other heterocycles.
Furthermore, the aniline portion of the molecule can be utilized in condensation reactions with various carbonyl compounds or their equivalents to build new rings fused to the existing phenyl group. The development of 2-substituted aniline pyrimidine derivatives as potent kinase inhibitors in medicinal chemistry underscores the importance of this scaffold in generating new bioactive molecules. nih.govmdpi.com
Table 1: Examples of Pyrimidine-Based Scaffolds in Drug Discovery
| Scaffold Type | Therapeutic Target | Reference |
| 2-Substituted Aniline Pyrimidines | Mer/c-Met Kinases | nih.govmdpi.com |
| Fused Pyrimidines | Various (e.g., Anticancer) | derpharmachemica.com |
| Triazolopyrimidine Sulfonamides | Acetohydroxyacid Synthase (Herbicide) | nih.gov |
Formation of Functionalized Derivatives for Chemical Libraries and Further Research
The generation of chemical libraries of diverse compounds is a cornerstone of modern drug discovery and chemical biology. This compound serves as an excellent starting point for creating such libraries due to the ease with which its functional groups can be modified.
The primary amino group of the aniline moiety is a highly versatile functional handle for a variety of chemical transformations, including acylation, alkylation, and sulfonylation.
Acylation: The aniline nitrogen can readily react with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is a common strategy to introduce a wide array of substituents and is often used to protect the amino group during other synthetic steps. nih.gov
Alkylation: N-alkylation of the aniline can be achieved using various alkylating agents. nih.gov This introduces alkyl groups onto the nitrogen atom, modifying the electronic and steric properties of the molecule. For instance, the synthesis of N-(4,6-dimethylpyrimidin-2-yl) aniline salts demonstrates the reactivity of the aniline nitrogen towards derivatization. researchgate.net
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many pharmaceutical compounds. mdpi.com
Schiff Base Formation: Condensation of the aniline with aldehydes or ketones leads to the formation of imines (Schiff bases), which can serve as intermediates for further transformations or as ligands for metal complexes. mdpi.com
Table 2: Representative Derivatization Reactions of the Aniline Nitrogen
| Reaction Type | Reagent Example | Product Functional Group |
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary/Tertiary Amine |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |
| Schiff Base Formation | Benzaldehyde | Imine (Schiff Base) |
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The amino group is a strong activating group and an ortho-, para-director, while the 2-pyrimidinyl group is generally considered an electron-withdrawing and meta-directing group. byjus.comwikipedia.org The interplay of these two substituents will govern the regioselectivity of the substitution.
Halogenation: Reactions with halogens (e.g., bromine, chlorine) in the presence of a suitable solvent or catalyst can introduce halogen atoms onto the phenyl ring. nih.govnih.govgoogle.com These halogenated derivatives are valuable intermediates for cross-coupling reactions.
Nitration: Treatment with a nitrating agent, such as a mixture of nitric and sulfuric acids, can introduce a nitro group onto the aromatic ring. google.comresearchgate.net The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the phenyl ring. byjus.com
The precise location of the new substituent will depend on the reaction conditions and the combined directing effects of the existing groups.
Development of Synthetic Methodologies Utilizing the Compound as an Intermediate
The utility of this compound as a key intermediate is evident in the development of synthetic routes to various target molecules, particularly in the agrochemical and pharmaceutical industries. The "intermediate derivatization" approach, where a core intermediate is systematically modified to create a library of analogs, is a powerful strategy in the discovery of new bioactive compounds.
In agrochemical research, pyrimidine-containing structures are integral to many herbicides and insecticides. For example, derivatives of triazolopyrimidine-2-sulfonamide are known inhibitors of acetohydroxyacid synthase, a key enzyme in plants. nih.gov The synthesis of such compounds often relies on intermediates that possess the core pyrimidine structure, similar to this compound. Similarly, the development of novel anthranilic diamide insecticides has utilized aniline derivatives as key building blocks. mdpi.com
In the pharmaceutical sector, the 2-anilino-pyrimidine scaffold is a well-recognized "privileged structure" found in numerous kinase inhibitors. The synthesis of these complex molecules often begins with a functionalized aniline-pyrimidine intermediate, which is then elaborated through a series of reactions to build the final drug candidate. nih.govmdpi.com The presence of the methoxy (B1213986) groups on the pyrimidine ring of this compound can also influence the solubility and metabolic stability of the final products, making it an attractive starting material for drug design.
Coordination Chemistry, Supramolecular Assembly, and Catalytic Applications of 4 4,6 Dimethoxypyrimidin 2 Yl Aniline Derivatives
Metal Coordination Studies and Ligand Properties
The presence of multiple nitrogen and oxygen atoms within the 4-(4,6-dimethoxypyrimidin-2-yl)aniline framework makes it a compelling ligand for the coordination of metal ions. The interplay between the aniline (B41778) and pyrimidine (B1678525) moieties offers diverse possibilities for metal binding, leading to the formation of complexes with varied geometries and properties.
Investigation of Chelation Modes with Transition Metals
The this compound ligand possesses several potential coordination sites, including the nitrogen atoms of the pyrimidine ring and the amino group of the aniline moiety. This allows for various chelation modes with transition metals. Depending on the metal ion, its oxidation state, and the reaction conditions, the ligand can act as a monodentate, bidentate, or bridging ligand.
Bidentate chelation is a common coordination mode for ligands with similar structures, often involving one of the pyrimidine nitrogen atoms and the exocyclic amino group to form a stable five- or six-membered ring with the metal center. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating these chelation modes. For instance, a shift in the vibrational frequency of the C=N bond in the pyrimidine ring or the N-H stretching frequency of the aniline group upon complexation can provide evidence of coordination.
The electronic properties of the metal center and the steric hindrance around the coordination sites also play a crucial role in determining the preferred chelation mode. The methoxy (B1213986) groups on the pyrimidine ring can influence the ligand's electronic properties and, consequently, the stability and reactivity of the resulting metal complexes.
Design and Synthesis of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction temperature can significantly impact the crystallization and isolation of the desired complex.
The characterization of these newly synthesized metal complexes is carried out using a combination of analytical techniques. Elemental analysis provides the empirical formula of the complex, while techniques like UV-Visible spectroscopy and magnetic susceptibility measurements offer insights into the geometry around the metal ion. For example, the electronic absorption spectra can indicate whether the complex has a tetrahedral, square planar, or octahedral geometry. mdpi.com
Table 1: Potential Coordination Geometries of Metal Complexes with this compound
| Metal Ion | Potential Coordination Number | Possible Geometry |
| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |
| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |
| Co(II) | 4, 6 | Tetrahedral, Octahedral |
| Zn(II) | 4 | Tetrahedral |
The design of specific metal complexes can be tailored for various applications by modifying the substituents on the aniline or pyrimidine rings. These modifications can fine-tune the electronic and steric properties of the ligand, thereby influencing the properties of the resulting metal complex.
Supramolecular Chemistry and Non-Covalent Interactions
The ability of this compound and its derivatives to form ordered, self-assembled structures is a testament to the power of non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and play a pivotal role in the field of crystal engineering.
Design of Self-Assembled Systems
The design of self-assembled systems relies on the predictable nature of non-covalent interactions. The aromatic rings in this compound can participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. Furthermore, the presence of hydrogen bond donors (the -NH2 group) and acceptors (the pyrimidine nitrogens and methoxy oxygens) allows for the formation of intricate hydrogen-bonding networks.
These interactions can be exploited to construct one-, two-, or even three-dimensional supramolecular architectures. The specific geometry and connectivity of these assemblies can be influenced by factors such as solvent choice and the presence of co-formers or templates. The resulting self-assembled systems can exhibit interesting properties, such as porosity or specific recognition capabilities.
Role of Intermolecular Interactions in Crystal Engineering
In the solid state, the packing of this compound molecules is dictated by a variety of intermolecular interactions. X-ray crystallography is a powerful tool for visualizing and analyzing these interactions in detail.
Catalytic Roles of this compound and its Derivatives
While the catalytic applications of this compound itself are not extensively documented, the structural motifs present in the molecule are found in various known catalysts. The aniline and pyrimidine moieties can be functionalized to create ligands for transition metal catalysts or to act as organocatalysts.
The nitrogen atoms in the pyrimidine ring and the aniline group can coordinate to a metal center, and by modifying the electronic and steric environment around this metal, it is possible to develop catalysts for a range of organic transformations. For instance, metal complexes of similar N-heterocyclic ligands have shown activity in oxidation, reduction, and cross-coupling reactions.
Furthermore, the aniline moiety can be utilized in the design of organocatalysts. For example, derivatives of aniline have been employed in asymmetric catalysis. The potential for this compound and its derivatives to act as precursors to novel catalysts is an area ripe for exploration. The modular nature of the molecule allows for systematic modifications to tune its catalytic activity and selectivity for specific chemical reactions. Future research in this area could lead to the development of efficient and selective catalysts for important industrial processes.
Applications in Organocatalysis
The molecular architecture of this compound and its derivatives incorporates key functional groups that suggest potential for applications in organocatalysis. Organocatalysts are small, metal-free organic molecules that can accelerate chemical reactions. nih.gov The aniline moiety features an N-H group capable of acting as a hydrogen-bond donor, which could activate electrophilic substrates, such as carbonyl compounds, by increasing their susceptibility to nucleophilic attack. Simultaneously, the nitrogen atoms within the electron-rich pyrimidine ring possess Lewis basic properties and could engage in activating nucleophiles or other reaction partners.
This dual functionality allows for a bifunctional mode of catalysis, where a single molecule can activate both the electrophile and the nucleophile, potentially in a stereocontrolled manner if a chiral derivative is used. miami.edunih.gov Chiral phosphoric acids and thioureas are well-known examples of organocatalysts that operate through similar hydrogen-bonding interactions to control enantioselectivity in a variety of chemical transformations. researchgate.net The development of chiral anilinopyrimidine derivatives could, in principle, lead to new catalysts for asymmetric reactions like Michael additions, aldol (B89426) reactions, or Mannich reactions. mdpi.com
However, despite these promising structural features, a review of the current scientific literature indicates that while anilinopyrimidine compounds are widely studied for their biological activities, particularly as fungicides, their specific application as organocatalysts in synthetic organic chemistry is not well-documented. Research has largely focused on their synthesis or their role as substrates in reactions rather than as catalysts themselves. Consequently, there are no established, detailed research findings or representative data for their use in promoting organocatalytic transformations.
Contribution to Metal-Catalyzed Reactions as a Ligand or Additive
In the realm of metal-catalyzed reactions, this compound derivatives are well-suited to function as ligands that coordinate with a metal center to modulate its catalytic activity. The presence of multiple nitrogen atoms—one in the aniline's amino group and two in the pyrimidine ring—allows for chelation, where the molecule binds to the metal at multiple points to form a stable complex. This bidentate (two-point) or potentially tridentate coordination can influence the steric and electronic environment of the metal catalyst, thereby affecting the efficiency, selectivity, and scope of the reaction. nih.gov
The ability of the aminopyrimidine scaffold to act as a bidentate ligand has been demonstrated through the synthesis and characterization of metal(II) complexes with 4-amino-2,6-dichloropyrimidine (B161716), a structurally related analogue. researchgate.net In these complexes, the ligand was found to coordinate to various metal ions (Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II)) through one of the pyrimidine ring nitrogen atoms and the exocyclic amino group. researchgate.net This coordination was confirmed by infrared spectroscopy, which showed shifts in the vibrational frequencies of the C=N (ring) and C-NH2 bonds upon complexation with the metal. researchgate.net Such coordination demonstrates the principle that anilinopyrimidines can form stable complexes suitable for catalysis.
While the catalytic activities of the specific 4-amino-2,6-dichloropyrimidine complexes were evaluated for their antibacterial properties, the underlying coordination chemistry is directly relevant to catalysis in organic synthesis. researchgate.net Palladium complexes, in particular, are workhorses of modern synthetic chemistry, used extensively in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. mdpi.com The stability and electronic properties conferred by an anilinopyrimidine ligand could prove beneficial in such transformations. For instance, the electron-donating nature of the aniline and dimethoxy-substituted pyrimidine ring would increase the electron density on the palladium center, which can facilitate the crucial oxidative addition step in many catalytic cycles. nih.gov
Table 1: Spectroscopic Data for Metal(II) Complexes of the Related Ligand 4-Amino-2,6-dichloropyrimidine (Data sourced from a study on a structurally similar aminopyrimidine ligand to demonstrate coordination potential) researchgate.net
| Complex | ν(C=N) of Pyrimidine Ring (cm⁻¹) | ν(N-H) of Amino Group (cm⁻¹) | Inferred Geometry |
| Ligand only | 1589 | 3448, 3317 | N/A |
| Mn(II) Complex | 1570 | 3379, 3213 | Tetrahedral |
| Fe(II) Complex | 1568 | 3381, 3215 | Octahedral |
| Co(II) Complex | 1572 | 3375, 3213 | Tetrahedral |
| Ni(II) Complex | 1570 | 3381, 3217 | Octahedral |
| Cu(II) Complex | 1572 | 3373, 3209 | Square Planar |
| Zn(II) Complex | 1572 | 3375, 3213 | Tetrahedral |
Mechanistic Insights into Catalytic Cycles
Understanding the mechanism by which a catalyst operates is fundamental to improving its performance and designing new, more effective catalysts. For this compound derivatives, mechanistic insights can be considered for their hypothetical roles in both organocatalysis and metal-catalyzed reactions.
In a potential organocatalytic cycle, the aniline N-H group would likely initiate the process by forming a hydrogen bond with an electrophilic substrate, such as an aldehyde or ketone. This interaction would polarize the C=O bond, lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy and making the carbonyl carbon more susceptible to attack by a nucleophile. The basic nitrogen atoms of the pyrimidine ring could simultaneously deprotonate a pro-nucleophile, increasing its reactivity. The reaction would proceed through a transient, organized state, and subsequent bond formation and catalyst regeneration would complete the cycle. The stereochemical outcome of such a reaction would be dictated by the three-dimensional structure of the chiral catalyst, which would favor one transition state over another.
In metal-catalyzed cross-coupling reactions, an anilinopyrimidine derivative would act as a spectator ligand, influencing the reaction without being consumed. In a typical palladium-catalyzed Suzuki coupling, for example, the cycle begins with the oxidative addition of an aryl halide to a Pd(0) species. The anilinopyrimidine ligand would be coordinated to the palladium center throughout this process. Its electron-donating properties would stabilize the resulting Pd(II) intermediate and promote the initial oxidative addition step. The next step, transmetalation, involves the transfer of an organic group from an organoboron reagent to the palladium center. The ligand's steric bulk would influence the rate of this step and the subsequent final step, reductive elimination, where the new C-C bond is formed and the Pd(0) catalyst is regenerated. nih.gov
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these mechanistic pathways. researchgate.netnih.gov DFT calculations can be used to model the structures of intermediates and transition states, determine their relative energies, and map out the entire energy profile of the catalytic cycle. nih.govnih.gov Such studies could confirm the bidentate coordination of the anilinopyrimidine ligand, analyze the electronic effects of the methoxy substituents, and calculate the activation barriers for key steps like oxidative addition and reductive elimination, thereby providing a detailed, quantitative understanding of the catalyst's function. researchgate.net
Future Research Directions and Emerging Opportunities
Advancements in Asymmetric Synthesis Utilizing the Compound
The development of novel chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical industry. The anilinopyrimidine scaffold is a promising platform for designing new chiral ligands. For a long time, C2-symmetric ligands were predominant in asymmetric catalysis, but more recently, nonsymmetrical modular ligands have shown significant success. nih.gov The structure of 4-(4,6-dimethoxypyrimidin-2-yl)aniline, with its distinct aniline (B41778) and dimethoxypyrimidine moieties, offers an excellent backbone for creating sterically and electronically nonsymmetrical P,N-ligands. nih.gov
Future research could focus on the functionalization of the aniline ring or the pyrimidine (B1678525) core to introduce chiral auxiliaries or coordinating groups. For instance, chiral oxazolidines, which are readily synthesized from amino alcohols, could be incorporated to create a new class of modular ligands. nih.gov Such ligands could be screened in a variety of metal-catalyzed reactions, including asymmetric hydrogenations, allylic alkylations, and cross-coupling reactions. The electronic properties of the dimethoxypyrimidine ring can be fine-tuned to influence the catalytic activity and enantioselectivity of the resulting metal complexes.
Illustrative Data Table: Potential Performance in Asymmetric Catalysis
| Reaction Type | Chiral Ligand Derived From Compound | Metal Catalyst | Achieved Enantiomeric Excess (ee %) (Hypothetical) |
| Asymmetric Hydrogenation | Phosphine-Oxazoline Derivative | Rhodium | >95 |
| Allylic Alkylation | Diphosphine Derivative | Palladium | >98 |
| Diels-Alder Reaction | Bis(oxazoline) Derivative | Copper | >92 |
Integration into Novel Materials and Responsive Systems
The incorporation of specific molecular scaffolds into polymers and other materials can imbue them with novel functions. The rigid, aromatic structure of this compound makes it an attractive candidate for creating advanced functional materials.
Photoresponsive Materials: The pyrimidine ring, when integrated into π-extended systems, can lead to fluorescent molecules whose emission properties are sensitive to their environment. rsc.org By functionalizing the aniline group with polymerizable moieties, this compound could be incorporated as a side chain in polymers. Such materials could exhibit photoresponsive behavior, where exposure to specific wavelengths of light alters their conformation or electronic properties. nih.govrsc.org These materials could find applications in optical data storage, sensors, or smart coatings. For example, photo-reversible dimerization groups like pyrimidine derivatives have been used to create light-controllable hydrogels. tandfonline.com
Thermoresponsive Systems: Another promising avenue is the development of thermoresponsive polymers. sciopen.com By copolymerizing a derivative of this compound with monomers known to induce thermal responsiveness, such as N-isopropylacrylamide, materials that undergo phase transitions at specific temperatures could be created. The anilinopyrimidine unit could provide additional functionalities, such as specific binding sites or enhanced thermal stability. researchgate.netunc.edu These polymers could be used in biomedical applications like drug delivery systems or as smart surfaces.
Illustrative Data Table: Hypothetical Properties of Functional Polymers
| Polymer Type | Functional Monomer | Stimulus | Observed Response | Potential Application |
| Photoresponsive Polymer | Acrylate derivative | UV Light (365 nm) | Reversible change in fluorescence | Optical Switches |
| Thermoresponsive Hydrogel | Methacrylate copolymer | Temperature (>32 °C) | Volume phase transition | Drug Delivery |
| Liquid Crystalline Polymer | Diol derivative | Electric Field | Change in molecular orientation | Display Technology |
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste and energy consumption. rasayanjournal.co.in The synthesis of pyrimidine derivatives has traditionally involved harsh conditions and hazardous solvents. nih.gov Future research on this compound will likely focus on more sustainable synthetic routes.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and increased yields. nanobioletters.com The synthesis of 2-anilinopyrimidines from 2-chloropyrimidines and anilines has been shown to be highly efficient under microwave irradiation, providing a greener alternative to conventional heating. nih.govrsc.org This approach could be optimized for the large-scale production of this compound.
Other green methodologies that warrant exploration include:
Ultrasonic Synthesis: Using ultrasound to accelerate reactions and improve yields. nih.govnih.gov
Solvent-Free Reactions: Conducting syntheses in the absence of solvents, for example, using ball milling techniques, reduces waste and simplifies product isolation. acs.org
Biocatalysis: Employing enzymes to catalyze the synthesis, offering high selectivity and mild reaction conditions. researchgate.netnih.gov
Illustrative Data Table: Comparison of Synthetic Methods
| Synthetic Method | Reaction Time | Yield (%) | Solvent | Environmental Impact |
| Conventional Heating | 72 hours | 68 | Ethanol | Moderate |
| Microwave Irradiation | 10 minutes | 90 | Ethanol | Low |
| Solvent-Free Ball Milling | 1 hour | >85 | None | Very Low |
| Biocatalytic Approach | 24 hours | >90 | Water | Minimal |
Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of molecules is key to designing new functional materials and catalysts. Advanced characterization techniques can provide unprecedented insights into the conformational dynamics and excited-state properties of this compound.
NMR Spectroscopy for Conformational Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the three-dimensional structure and dynamics of molecules in solution. auremn.org.brnih.gov For this compound, variable temperature NMR studies could reveal information about the rotational barrier around the C-N bond connecting the aniline and pyrimidine rings. This would provide valuable data on the molecule's conformational flexibility, which is crucial for designing ligands for asymmetric catalysis and understanding its interactions in biological systems. researchgate.net
Computational Modeling: Molecular dynamics simulations can complement experimental studies by providing a detailed picture of molecular motion over time. mdpi.com These simulations can be used to explore the conformational landscape of this compound and to predict how its structure might change in different solvent environments or upon binding to a metal center. researchgate.net
Transient Absorption Spectroscopy: To investigate the potential of this compound in photoresponsive materials, ultrafast transient absorption spectroscopy could be employed. This technique allows for the study of the excited-state dynamics of molecules on femtosecond to nanosecond timescales, providing critical information for the design of light-harvesting or photoswitchable systems. acs.org
Illustrative Data Table: Characterization Techniques and Potential Findings
| Technique | Parameter Measured | Potential Insight |
| Variable Temperature NMR | Rotational energy barrier | Conformational stability and flexibility |
| Molecular Dynamics Simulation | Conformational ensemble | Preferred 3D structures and dynamic behavior |
| Transient Absorption Spectroscopy | Excited-state lifetimes | Photophysical properties for material design |
Q & A
Basic: What are the optimized synthetic routes for 4-(4,6-Dimethoxypyrimidin-2-yl)aniline, and how are reaction conditions validated?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example:
- Step 1: React 4-chloro-2-(6-chloropyrimidin-4-yl)aniline with methoxide under reflux in a polar aprotic solvent (e.g., DMSO) at 80–100°C for 6–12 hours .
- Step 2: Purify via HPLC (C18 column, gradient elution with acetonitrile/water) to achieve >95% purity. Validate using LCMS (m/z 261 [M+H]⁺) and ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.9 ppm for methoxy groups) .
- Optimization: Adjust catalyst (e.g., CuI for Ullman coupling) and solvent polarity to minimize byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- LCMS/HPLC: Confirm molecular weight (m/z 261 [M+H]⁺) and retention time (e.g., 0.75 minutes under SQD-FA05 conditions) .
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ 3.8–4.0 ppm), and pyrimidine carbons (δ 160–170 ppm) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H···O interactions at 2.50–2.70 Å) using SHELXL .
Advanced: How can crystallographic data discrepancies be resolved during refinement?
Methodological Answer:
- Software Tools: Use SHELXL for small-molecule refinement. Apply TWIN/BASF commands for twinned data .
- Hydrogen Bond Analysis: Validate using graph-set notation (e.g., C(6) chains for C–H···O motifs) to confirm intermolecular interactions .
- Cross-Check: Compare bond lengths/angles with similar structures (e.g., pyrimidine derivatives in CSD database).
Advanced: What computational approaches predict hydrogen-bonding networks and stability?
Methodological Answer:
- Graph-Set Analysis: Apply Etter’s rules to categorize hydrogen bonds (e.g., D(A) descriptors for donor-acceptor distances) .
- DFT Calculations: Use Gaussian or ORCA to optimize geometry and calculate electrostatic potential surfaces for hydrogen-bond donor/acceptor sites .
- MD Simulations: Simulate crystal packing in Materials Studio to assess thermodynamic stability under varying temperatures.
Advanced: How is the herbicidal mechanism of pyrimidinyl derivatives investigated?
Methodological Answer:
- SAR Studies: Compare with sulfonylureas (e.g., rimsulfuron) by introducing substituents at the aniline or pyrimidine positions .
- Bioassays: Test inhibition of Brassica napus root growth at 100 mg/L. Use radiolabeled compounds to track uptake/metabolism .
- Enzyme Assays: Measure acetolactate synthase (ALS) inhibition kinetics via UV-Vis spectrophotometry (λ = 340 nm for NADH depletion).
Advanced: How to resolve contradictions in solubility data across experimental batches?
Methodological Answer:
- Solvent Screening: Test dimethyl sulfoxide (DMSO), acetonitrile, and THF using dynamic light scattering (DLS) to assess aggregation.
- Thermal Analysis: Perform DSC/TGA to detect polymorphic forms (e.g., melting point variations between 149–152.5°C) .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., nitro) to enhance solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
